molecular formula C23H25N5O2 B12162816 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12162816
M. Wt: 403.5 g/mol
InChI Key: JXOZJMXWMIGHAK-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features both benzimidazole and phthalazine moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is a common pharmacophore in many drugs due to its ability to interact with various biological targets, while the phthalazine ring is known for its potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable halide, such as 1-bromopentane, to introduce the pentyl chain.

    Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized by the reaction of hydrazine with phthalic anhydride, followed by methylation.

    Coupling Reaction: Finally, the benzimidazole derivative is coupled with the phthalazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the phthalazine ring, potentially converting the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phthalazine moiety may enhance the compound’s binding affinity or specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1H-benzimidazol-2-yl)pentyl]-2-nitroaniline
  • N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(4-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the specific combination of benzimidazole and phthalazine moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C23H25N5O2/c1-28-23(30)17-10-5-4-9-16(17)20(27-28)15-22(29)24-14-8-2-3-13-21-25-18-11-6-7-12-19(18)26-21/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,24,29)(H,25,26)

InChI Key

JXOZJMXWMIGHAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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